N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-methylpropanamide
Description
N-[1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-methylpropanamide is a synthetic small molecule featuring a pyrrolidinone (5-oxopyrrolidinyl) core substituted with a 3-methoxyphenyl group at the N1 position and a 2-methylpropanamide moiety at the C3 position. The compound’s structure combines a rigid heterocyclic ring with polar and lipophilic substituents, making it a candidate for studies in medicinal chemistry, particularly in targeting central nervous system (CNS) receptors or enzymes.
Properties
IUPAC Name |
N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-10(2)15(19)16-11-7-14(18)17(9-11)12-5-4-6-13(8-12)20-3/h4-6,8,10-11H,7,9H2,1-3H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWEFPWQNASMHND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1CC(=O)N(C1)C2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-methylpropanamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrolidinone Ring: This step involves the cyclization of a suitable precursor, such as a γ-keto ester, under acidic or basic conditions to form the pyrrolidinone ring.
Substitution with Methoxyphenyl Group:
Attachment of the Methylpropanamide Moiety: The final step involves the acylation of the pyrrolidinone derivative with a methylpropanoyl chloride or anhydride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-methylpropanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-methylpropanamide exerts its effects involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It may act as an agonist or antagonist at various receptors, modulating signal transduction pathways.
Pathways Involved: The exact pathways depend on the biological context but may include metabolic pathways, signal transduction cascades, and gene expression regulation.
Comparison with Similar Compounds
Structural Comparisons
Core Heterocycle and Substituent Diversity
- Target Compound: The pyrrolidinone core provides a planar amide bond and a puckered ring conformation, influenced by the 3-methoxyphenyl group. Ring puckering parameters (e.g., Cremer-Pople coordinates) may resemble those of other five-membered lactams .
- Analog 1: N-(3-(4-Chlorophenyl)-1-cyclohexyl-5-methylene-2-oxopyrrolidin-3-yl)-N-propylacetamide () Structural Differences: A chlorophenyl group replaces the methoxyphenyl, and a cyclohexyl group is present at N1. The 5-methylene group introduces additional ring strain.
- Analog 2: 2-{2-[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}-N-phenyl-N-(propan-2-yl)acetamide () Structural Differences: A benzimidazole ring is fused to the pyrrolidinone, and the acetamide side chain is bulkier. Implications: The benzimidazole moiety may enhance π-π stacking interactions with biological targets, such as kinases or GPCRs.
Side Chain Modifications
- Analog 3: N-(2-Ethylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide () Structural Differences: Replaces the pyrrolidinone with a tetrazole ring and incorporates ethyl/methylphenyl groups. Implications: The tetrazole group acts as a bioisostere for carboxylic acids, altering solubility and hydrogen-bonding capacity .
Physicochemical Properties
- Insights : The target compound’s lower molecular weight and LogP compared to Analog 1 suggest better solubility. The methoxy group may reduce metabolic stability relative to chloro or methyl substituents.
Biological Activity
N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-methylpropanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolidine ring, a methoxyphenyl group, and an amide functional group, contributing to its unique chemical properties. Its molecular formula is with a molecular weight of approximately 233.31 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₉N₁O₂ |
| Molecular Weight | 233.31 g/mol |
| Structure | Pyrrolidine ring with methoxy and amide groups |
Research indicates that compounds similar to this compound may interact with various biological targets, including receptors and enzymes involved in inflammatory pathways and cancer progression. The presence of the methoxy group enhances lipophilicity, potentially improving bioavailability and receptor binding affinity.
Potential Mechanisms Include:
- Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, influencing signaling pathways associated with pain and inflammation.
- Enzyme Inhibition : It may inhibit enzymes involved in the synthesis of pro-inflammatory mediators, thereby exerting anti-inflammatory effects.
Anti-inflammatory Effects
Studies have shown that similar compounds exhibit significant anti-inflammatory properties. For instance, the presence of the pyrrolidine structure is often linked to the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.
Analgesic Properties
Analgesic activity has been observed in related compounds, suggesting that this compound may also provide pain relief through central or peripheral mechanisms.
Anticancer Potential
Preliminary studies indicate that derivatives of this compound could possess anticancer properties by interfering with tumor cell proliferation and inducing apoptosis. The specific pathways involved are still under investigation but may include modulation of cell cycle regulators and apoptosis-related proteins.
Case Studies and Research Findings
- In Vitro Studies : In vitro assays demonstrated that compounds with similar structures inhibited the proliferation of various cancer cell lines, suggesting a potential role as anticancer agents.
- Animal Models : Animal studies have reported that related compounds reduced inflammation in models of arthritis and colitis, indicating their therapeutic potential in chronic inflammatory diseases.
- Toxicological Assessments : In silico toxicological assessments have been conducted to evaluate the safety profile of the compound. These studies suggest low toxicity levels under certain conditions, although further validation through experimental studies is necessary.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
